![molecular formula C12H17ClF3N B6344233 (Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride CAS No. 1240569-64-5](/img/structure/B6344233.png)

(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

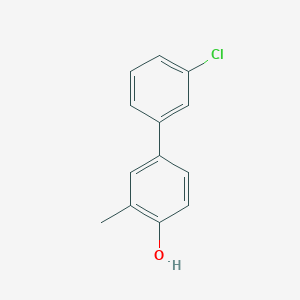

“(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride” is a chemical compound with the CAS Number 1240569-64-5 . It has a molecular formula of C12H17ClF3N and a molecular weight of 267.7182896 .

Synthesis Analysis

The synthesis of compounds containing the trifluoromethyl group can be achieved through various methods. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Trifluoromethyl ethers and trifluoromethyl aromatics can be converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .Molecular Structure Analysis

The molecular structure of this compound includes a butan-2-yl group, a trifluoromethyl group, and a phenylmethyl group . The trifluoromethyl group is a functional group with the formula -CF3 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C12H17ClF3N and a molecular weight of 267.7182896 . Other properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications

Chemistry and Synthesis

- Organic Synthesis and Catalysis : Research in organic synthesis highlights the importance of similar compounds in the creation of flavor compounds in foods, utilizing amino acids and aldehydes for the formation of branched aldehydes, which are key in flavor profiles of various food products (Smit, Engels, & Smit, 2009). Additionally, amine-functionalized catalysts have been shown to facilitate various organic reactions, indicating a potential role for similar compounds in catalysis (Tateiwa & Uemura, 1997).

Environmental Science

- Pollutant Degradation and Water Treatment : Studies on environmental contaminants, such as triclosan and its degradation products, emphasize the relevance of chemical analysis and degradation pathways in understanding the environmental impact of persistent organic pollutants (Bedoux, Roig, Thomas, Dupont, & Bot, 2012). This context suggests a potential avenue for research into the degradation of related compounds and their environmental fate.

Materials Science

- Polymer and Materials Chemistry : The utilization of vegetable oils and other renewable feedstocks for nitrogen-containing derivatives showcases the versatility of such compounds in materials science, particularly for the development of bio-based polymers and surfactants (Biswas, Sharma, Willett, Erhan, & Cheng, 2008). The research in this area points towards the potential use of "(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride" in the synthesis and modification of bio-based materials.

Mechanism of Action

Target of Action

The primary targets of (Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochlorideCompounds containing the trifluoromethyl group have been found to exhibit various pharmacological activities .

Mode of Action

The exact mode of action of This compoundIt is known that the trifluoromethyl group can enhance the lipophilicity and metabolic stability of a compound, which can influence its interaction with biological targets .

Biochemical Pathways

The specific biochemical pathways affected by This compoundCompounds containing the trifluoromethyl group have been found to exhibit various pharmacological activities , suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compoundThe trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of a compound , which can influence its pharmacokinetic properties.

Result of Action

The molecular and cellular effects of This compoundCompounds containing the trifluoromethyl group have been found to exhibit various pharmacological activities , suggesting that they may have multiple effects at the molecular and cellular level.

properties

IUPAC Name |

N-[[4-(trifluoromethyl)phenyl]methyl]butan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3N.ClH/c1-3-9(2)16-8-10-4-6-11(7-5-10)12(13,14)15;/h4-7,9,16H,3,8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPBJDBCWIUFOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=C(C=C1)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B6344153.png)

![1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6344162.png)

![2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344169.png)

amine hydrochloride](/img/structure/B6344177.png)

amine hydrochloride](/img/structure/B6344195.png)

amine](/img/structure/B6344199.png)

amine](/img/structure/B6344206.png)

amine hydrochloride](/img/structure/B6344215.png)

![2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344223.png)

![(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine hydrochloride](/img/structure/B6344228.png)

![{[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride](/img/structure/B6344235.png)

![(Butan-2-yl)[(3-methylphenyl)methyl]amine hydrochloride](/img/structure/B6344239.png)

![(Butan-2-yl)[(3-fluorophenyl)methyl]amine hydrochloride](/img/structure/B6344245.png)